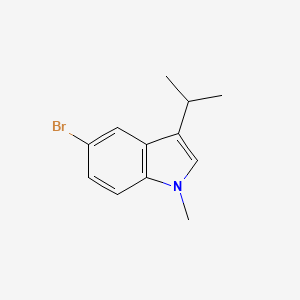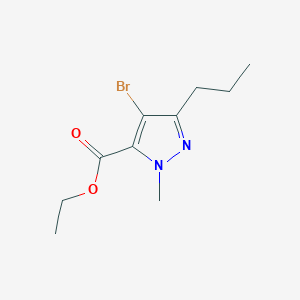
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, a propyl group at the 3rd position, and an ethyl ester group at the 5th position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For instance, the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with bromine can yield the desired brominated pyrazole compound .
-
Esterification: : The carboxylic acid group at the 5th position can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and propyl groups.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The combination of the bromine atom and the ester group provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H15BrN2O2 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-methyl-5-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-6-7-8(11)9(13(3)12-7)10(14)15-5-2/h4-6H2,1-3H3 |
Clé InChI |
PIFJFPDMEZBJSM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1Br)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
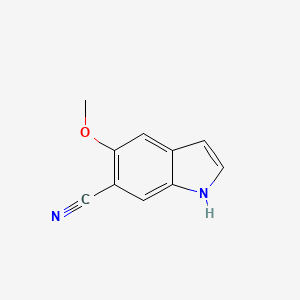

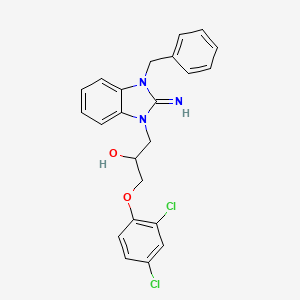
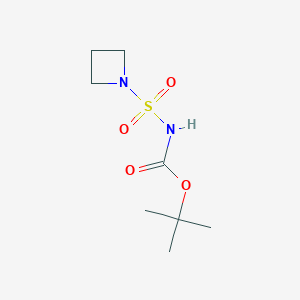
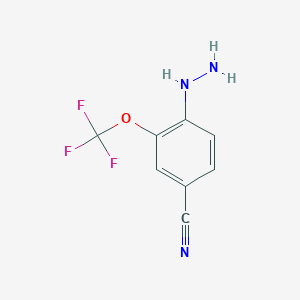

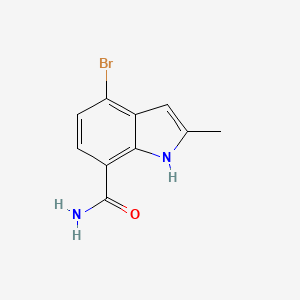
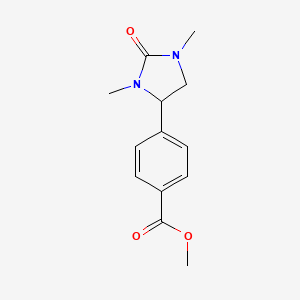
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)


